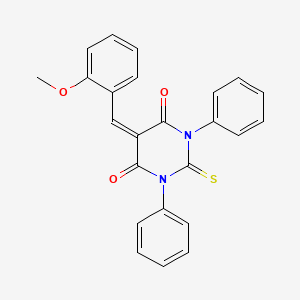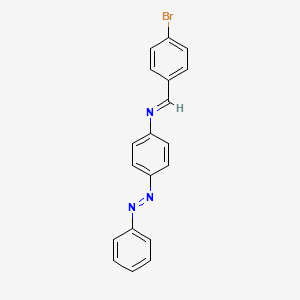![molecular formula C18H22N4S B15077975 5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B15077975.png)
5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyclohexyl Group: This step may involve alkylation reactions using cyclohexyl halides.
Formation of the Thiol Group: This can be introduced through thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic ring or the triazole ring to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Cyclohexylamine: Contains the cyclohexyl group, similar to the target compound.
Thiourea: Contains the thiol group, similar to the target compound.
Uniqueness
5-CYCLOHEXYL-4-((2-ME-3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a triazole ring, a cyclohexyl group, and a thiol group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H22N4S |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
3-cyclohexyl-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H22N4S/c1-14(12-15-8-4-2-5-9-15)13-19-22-17(20-21-18(22)23)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,21,23)/b14-12+,19-13+ |
InChI-Schlüssel |
DYJLDAJLALHJNM-QQWZAAIYSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15077905.png)
![(5E)-2-(4-Tert-butylphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077912.png)

![Isopropyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077926.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15077939.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15077950.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077954.png)
![Isopropyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077955.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077959.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077984.png)
